4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide
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Overview
Description
The compound “4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide” is a complex organic molecule. It contains a trifluoromethyl group (CF3), a pyridine ring, a thiazole ring, and an amide group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . Pyridine and thiazole rings are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group could increase its lipophilicity, affecting its solubility and distribution in the body .Scientific Research Applications
Heterocyclic Synthesis
Research demonstrates the capability of β-oxoanilides and acetoacetanilides as precursors for synthesizing polyfunctionally substituted pyridine, pyrazole derivatives, and other fused heterocycles. These compounds serve as key intermediates in the development of novel organic molecules with potential applications in pharmaceuticals and materials science. Studies by Hussein, Harb, and Mousa (2008) and Harb, Hussein, and Mousa (2006) have shown that these compounds can be efficiently transformed into various heterocyclic structures, indicating their importance in synthetic organic chemistry (Harb, Hussein, & Mousa, 2006); (Hussein, Harb, & Mousa, 2008).
Antimicrobial and Anticancer Applications
Derivatives of the mentioned compound have been evaluated for their antimicrobial properties, showcasing moderate activity. Darwish, Kheder, and Farag (2010) described the synthesis of pyridine-based heterocycles, including their antimicrobial evaluation, which highlights the potential of these compounds in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010). Additionally, compounds incorporating trifluoromethyl groups have been synthesized and tested for anticancer activities, demonstrating the potential use of these compounds in medicinal chemistry for drug development (Bonacorso et al., 2003).
Organic Electronics and Photophysical Studies
Research into the photophysical and electrochemical properties of heteroleptic tris-cyclometalated iridium(III) complexes incorporating difluorophenylpyridine and difluorophenylpyrazole has revealed insights into how fluorination and heterocyclic moiety substitution affect emission and electrochemical behaviors. Such studies are crucial for the development of materials for organic electronics and photonics applications (Dedeian et al., 2005).
Synthetic Methodologies
The synthesis of these compounds also highlights the development of novel synthetic methodologies, including microwave-assisted reactions, that facilitate the rapid and efficient construction of complex molecular architectures. This aspect of research underscores the importance of these compounds in advancing synthetic organic chemistry and the development of new reaction strategies (Shaaban, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,4,4-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c19-18(20,21)8-7-16(26)23-13-5-3-12(4-6-13)15-11-27-17(25-15)24-14-2-1-9-22-10-14/h1-6,9-11H,7-8H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPPZQNMFDLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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